Cardiotoxicity: Electrophysiological Toxicity Ratio of Ropivacaine Versus Bupivacaine and Lidocaine
In a direct head-to-head comparison in anesthetized pigs, the cardiotoxicity of ropivacaine (racemic) was quantified relative to bupivacaine and lidocaine. Comparable QRS prolongation—a measure of electrophysiologic toxicity—was observed with 2 mg bupivacaine, 4.5 mg ropivacaine, and 30 mg lidocaine [1]. The derived electrophysiological toxicity ratio was 15 (bupivacaine) : 6.7 (ropivacaine) : 1 (lidocaine), indicating that ropivacaine is approximately 2.2-fold less cardiotoxic than bupivacaine in this model [1].
| Evidence Dimension | Electrophysiological cardiotoxicity (QRS prolongation) |
|---|---|
| Target Compound Data | 4.5 mg (ropivacaine, racemic) for comparable QRS prolongation |
| Comparator Or Baseline | 2 mg (bupivacaine); 30 mg (lidocaine) |
| Quantified Difference | Toxicity ratio (B:R:L) = 15:6.7:1 |
| Conditions | Intracoronary injection in pentobarbital-anesthetized pigs; 12-lead ECG monitoring |
Why This Matters
Demonstrates that ropivacaine possesses a wider margin of cardiac safety, a critical factor in selecting local anesthetics for clinical use, especially in high-dose or unintended intravascular administration scenarios.
- [1] Reiz S, Häggmark S, Johansson G, Nath S. Cardiotoxicity of ropivacaine—a new amide local anaesthetic agent. Acta Anaesthesiol Scand. 1989 Feb;33(2):93-8. View Source
